

4-Iodo-2-methylpyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 4-Iodo-2-methylpyridine

Cat. No.: B1337970

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In-Depth Technical Guide: 4-Iodo-2-methylpyridine

An Essential Building Block for Research and Drug Discovery

This technical guide provides a comprehensive overview of **4-Iodo-2-methylpyridine**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in kinase inhibition and cross-coupling reactions.

Core Compound Information

4-Iodo-2-methylpyridine is a substituted pyridine derivative valued for its utility in synthetic organic chemistry. The presence of a methyl group and an iodine atom on the pyridine ring offers distinct reactivity, making it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Molecular Structure:

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an iodine atom at position 4.

Figure 1: Molecular Structure of **4-Iodo-2-methylpyridine**

Physicochemical and Safety Data

The key properties and safety information for **4-Iodo-2-methylpyridine** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	22282-65-1	[1][2]
Molecular Formula	C ₆ H ₆ IN	[1][3][4][5][6]
Molecular Weight	219.02 g/mol	[1][3][4][5][6][7]
Appearance	White to yellow to brown or pale-red to red solid or semi-solid or liquid	[1]
Density	1.8 ± 0.1 g/cm ³	[7]
Boiling Point	222.1 ± 20.0 °C at 760 mmHg	[7]
Flash Point	88.1 ± 21.8 °C	[7]
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	[7]
Refractive Index	1.612	[7]
Purity	≥98%	[1][3]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	[1]

Table 2: Identification Codes

Identifier	Code	Reference(s)
InChI	1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3	[1][5][7]
InChIKey	RZRJLVROVUWDKL-UHFFFAOYSA-N	[1][4][5]
SMILES	CC1=NC=CC(=C1)I	[3][7]

Table 3: Safety and Hazard Information

Category	Information	Reference(s)
Signal Word	Warning	[1]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Iodo-2-methylpyridine**.

Table 4: Spectroscopic Information

Technique	Data	Reference(s)
¹ H NMR (Predicted)	δ (ppm): ~2.4 (s, 3H, CH ₃), ~7.5 (dd, 1H), ~7.8 (d, 1H), ~8.1 (d, 1H)	Inferred from related structures
¹³ C NMR (Predicted)	δ (ppm): ~24 (CH ₃), ~95 (C-I), ~125, ~135, ~150, ~159	Inferred from related structures
Mass Spectrometry (MS)	Expected m/z: 219 (M ⁺), fragments corresponding to loss of I, CH ₃ , and pyridine ring cleavage.	Inferred from molecular weight
UV-Vis	Absorption maxima at 265– 280 nm in polar solvents, attributed to π → π* transitions.	[7]

Experimental Protocols

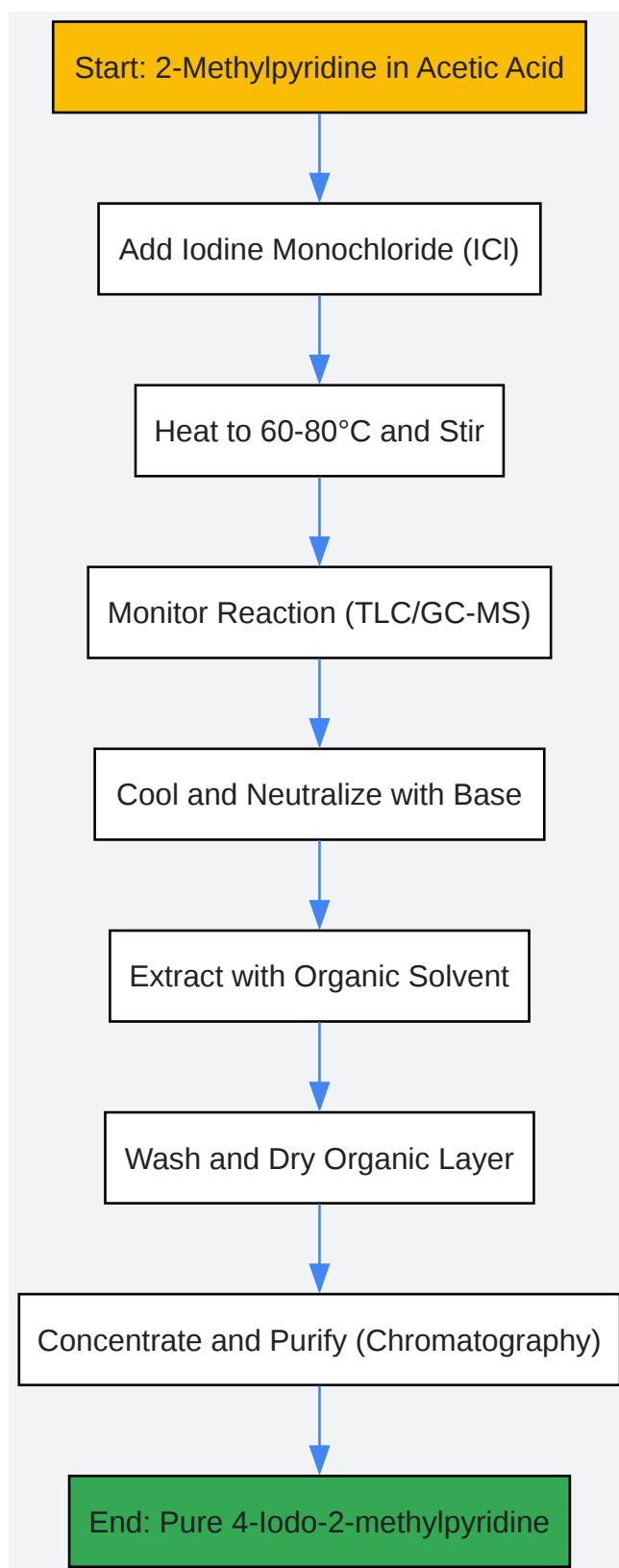
Synthesis of 4-Iodo-2-methylpyridine

A common method for the synthesis of **4-Iodo-2-methylpyridine** is the direct electrophilic iodination of 2-methylpyridine (2-picoline).

Protocol: Electrophilic Iodination

- Reagents and Materials:
 - 2-methylpyridine (1.0 eq)
 - Iodine monochloride (ICl) (1.1 eq)
 - Acetic acid (solvent)
 - Round-bottom flask equipped with a magnetic stirrer and reflux condenser
 - Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

- Procedure:
 - To a solution of 2-methylpyridine in acetic acid, iodine monochloride is added portion-wise at room temperature.
 - The reaction mixture is then heated to 60–80°C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - After cooling to room temperature, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium bicarbonate solution).
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield **4-Iodo-2-methylpyridine**.[\[7\]](#)



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Figure 2: General workflow for the synthesis of **4-Iodo-2-methylpyridine**.

Palladium-Catalyzed Cross-Coupling Reactions

4-Iodo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol: Suzuki-Miyaura Coupling

- Reagents and Materials:
 - **4-Iodo-2-methylpyridine** (1.0 eq)
 - Aryl or heteroaryl boronic acid (1.2 eq)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
 - Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
 - Solvent system (e.g., Toluene/Ethanol/Water mixture)
 - Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
- Procedure:
 - To a Schlenk flask, add **4-Iodo-2-methylpyridine**, the boronic acid, the base, and the palladium catalyst.
 - Evacuate and backfill the flask with an inert gas three times.
 - Add the degassed solvent system via syringe.
 - Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
 - Cool the reaction to room temperature and perform an aqueous work-up.
 - Extract the product with an organic solvent, dry the organic layer, and concentrate.
 - Purify the crude product by column chromatography or recrystallization.

Protocol: Heck Reaction

- Reagents and Materials:
 - **4-Iodo-2-methylpyridine** (1.0 eq)
 - Alkene (1.2-1.5 eq)
 - Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
 - Phosphine ligand (e.g., PPh₃, if required)
 - Base (e.g., Et₃N, K₂CO₃, 2.0 eq)
 - Anhydrous solvent (e.g., DMF, Acetonitrile)
 - Schlenk flask and inert atmosphere setup
- Procedure:
 - In a Schlenk flask under an inert atmosphere, dissolve **4-Iodo-2-methylpyridine**, the palladium catalyst, and ligand (if used) in the anhydrous solvent.
 - Add the alkene and the base to the mixture.
 - Heat the reaction to the required temperature (typically 80-120°C) and stir until complete.
 - After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
 - Perform a suitable work-up, typically involving partitioning between water and an organic solvent.
 - Dry the organic phase, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Development

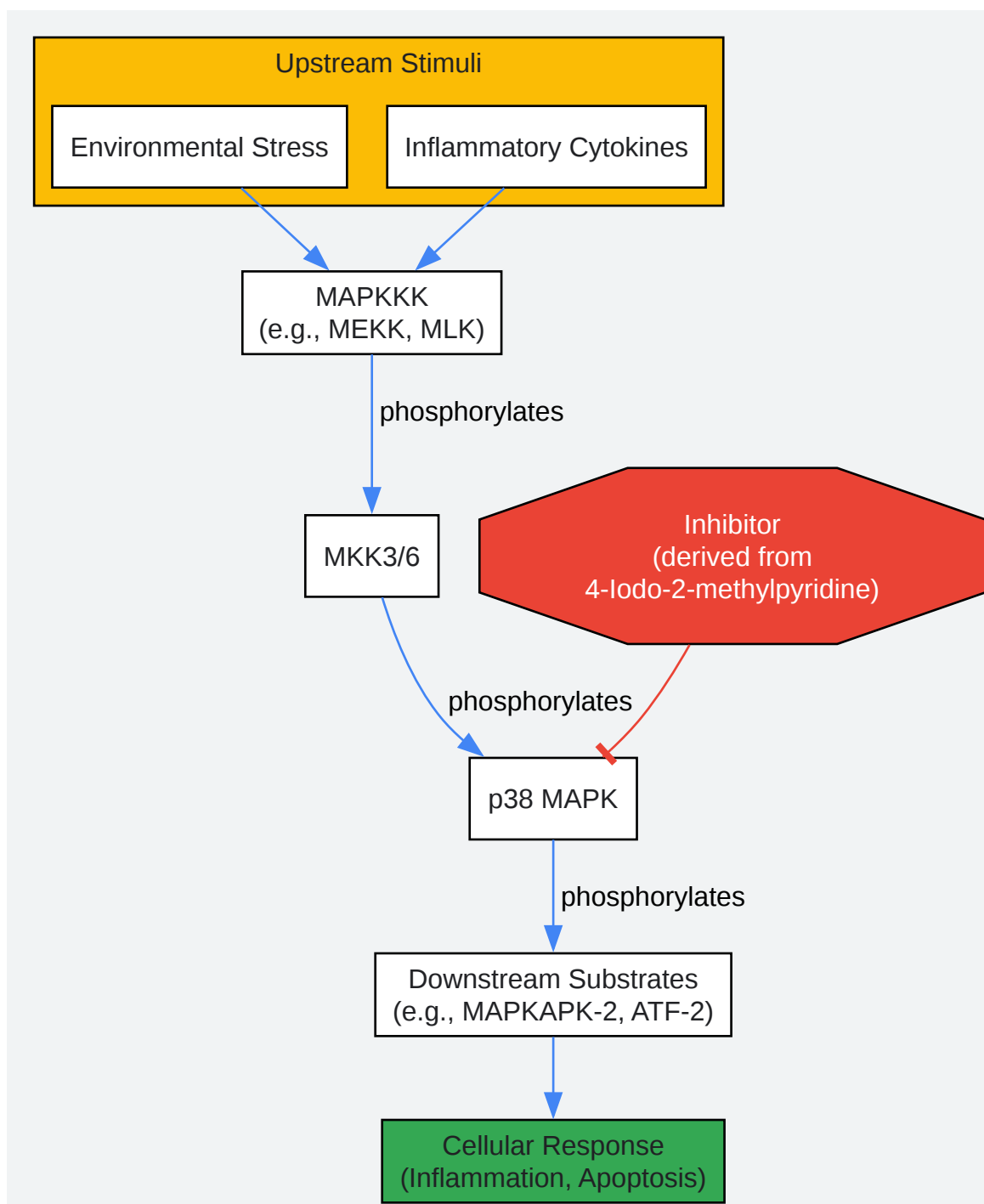
Intermediate for p38α MAP Kinase Inhibitors

4-Iodo-2-methylpyridine is a crucial intermediate in the synthesis of inhibitors targeting p38 α mitogen-activated protein (MAP) kinase.[7] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[1][3][4][5][7]

The p38 MAPK cascade is a three-tiered system:

- MAPKKK (e.g., MEKK, MLK): Activated by upstream signals like environmental stress or inflammatory cytokines.
- MAPKK (MKK3/6): Phosphorylated and activated by MAPKKK.
- p38 MAPK: Phosphorylated and activated by MKK3/6, leading to the phosphorylation of downstream substrates.

Inhibitors developed from **4-Iodo-2-methylpyridine** can block the activity of p38 α , thereby modulating inflammatory responses and other pathological processes.

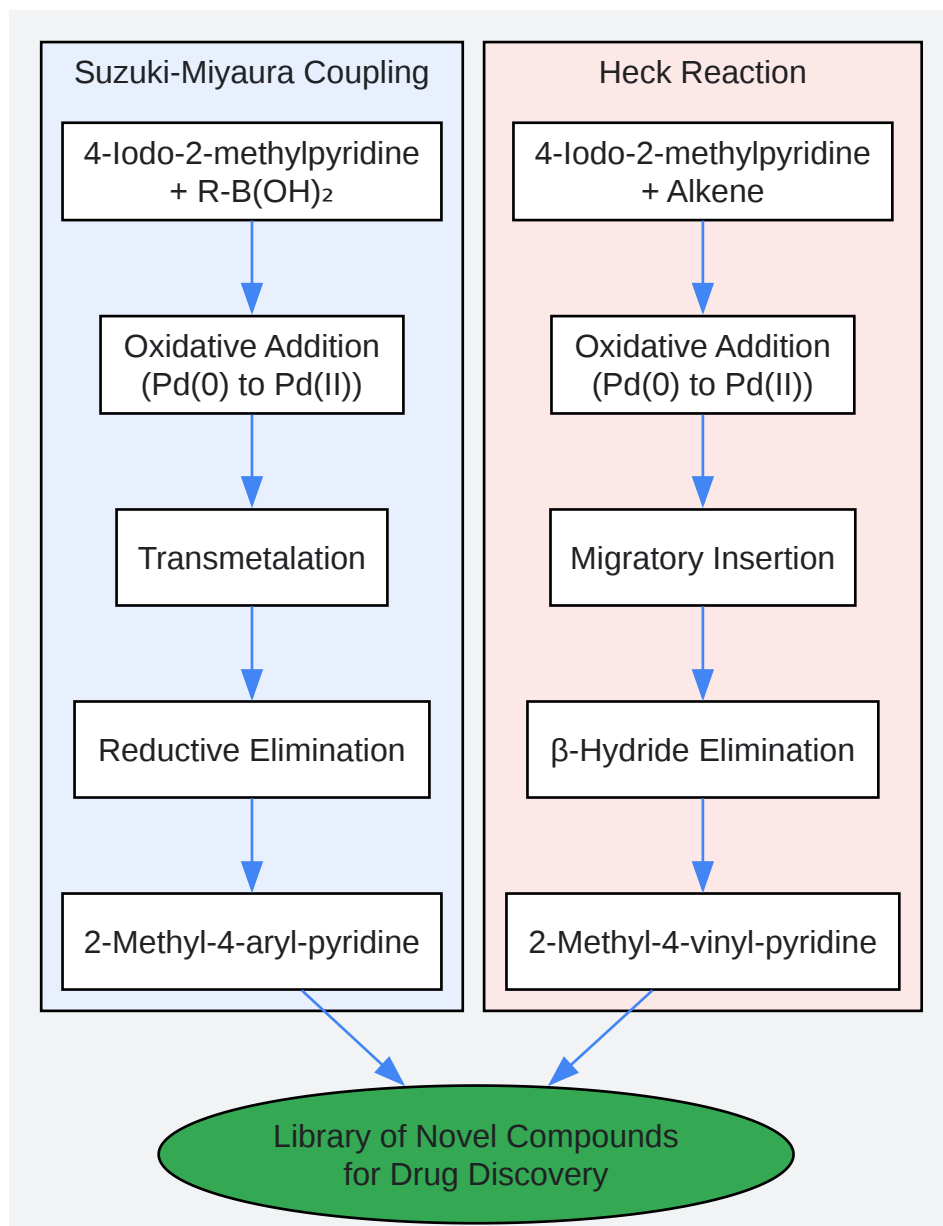


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Figure 3: p38 MAP Kinase signaling pathway and the role of inhibitors.

Scaffolding for Novel Chemical Entities via Cross-Coupling

The ability of **4-Iodo-2-methylpyridine** to participate in C-C bond-forming reactions makes it invaluable for generating molecular diversity in drug discovery campaigns. The Suzuki-Miyaura and Heck reactions allow for the attachment of a wide range of aryl, heteroaryl, and vinyl groups to the pyridine core, creating libraries of novel compounds for biological screening.



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